Product packaging for Clozapine-d3(Cat. No.:CAS No. 1215691-72-7)

Clozapine-d3

Cat. No.: B602450
CAS No.: 1215691-72-7
M. Wt: 329.84
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Description

Clozapine-d3 (CAS 1215691-72-7) is a deuterium-labeled analog of Clozapine, a tricyclic dibenzodiazepine classified as an atypical antipsychotic agent . This stable isotope, with a molecular formula of C18H16D3ClN4 and a molecular weight of 329.84, is supplied as a pale yellow solid and should be stored at 2-8°C . It serves as a critical reference standard in analytical research, ensuring consistency in method development, validation (AMV), quality control (QC), and commercial production for regulatory submissions like Abbreviated New Drug Applications (ANDA) . The primary research value of this compound lies in its application in mass spectrometry and other quantitative analytical techniques, where it is used as an internal standard to accurately measure concentrations of its parent compound, Clozapine, in various biological matrices. This is essential for pharmacokinetic and pharmacodynamic studies. Clozapine's mechanism of action, though not fully elucidated, is proposed to involve antagonism of dopamine D2 and serotonin 5-HT2A receptors . Notably, in vivo studies using positron emission tomography (PET) have shown that Clozapine binds preferentially to extrastriatal D2/D3 receptors, which may be more relevant to its unique antipsychotic efficacy compared to other antipsychotics . Furthermore, pharmacogenetic research indicates that a Ser9Gly polymorphism in the dopamine D3 receptor (DRD3) gene may influence individual response to Clozapine treatment, with the Gly-9 allele associated with significantly higher odds of treatment response . This compound, therefore, is an indispensable tool for advancing scientific understanding in pharmaceutical analysis and the neuropharmacology of antipsychotic drugs.

Properties

CAS No.

1215691-72-7

Molecular Formula

C18H16D3ClN4

Molecular Weight

329.84

Appearance

Pale Yellow Solid

melting_point

181-183°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

5786-21-0 (unlabelled)

Synonyms

8-Chloro-11-[4-(methyl-d3)-1-piperazinyl]-5H-Dibenzo[b,e][1,4]diazepine;  HF-1854,-d3;  Liponex-d3

tag

Clozapine

Origin of Product

United States

Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Research

Stable isotope labeling is a powerful technique where non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into molecules to act as tracers. metsol.com These isotopes are chemically identical to their more common forms but are heavier due to extra neutrons. metsol.com This subtle difference in mass allows them to be detected and differentiated by analytical instruments like mass spectrometers without altering the molecule's fundamental chemical properties or biological activity. metsol.commusechem.com This methodology has become indispensable in pharmaceutical sciences for several reasons.

One of the most widespread applications is in tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs. metsol.commusechem.com By labeling a drug molecule with a stable isotope, researchers can precisely trace its journey and transformation within a biological system. scitechnol.com This provides crucial quantitative data on a drug's pharmacokinetic parameters, which is vital for developing effective and safe therapies. metsol.com The use of stable isotopes is considered a safe and highly sensitive solution for clinical trials, as it poses no radiation risk to subjects, unlike radioactive isotopes. metsol.comresearchgate.net

Furthermore, stable isotope labeling significantly enhances the precision of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. scispace.com They help to correct for variations during sample preparation and analysis, leading to more accurate and reliable data. scispace.comclearsynth.com This precision is critical for everything from early-stage drug discovery and metabolic studies to clinical pharmacology. musechem.comnih.gov The insights gained from these techniques can accelerate the drug development process by helping to identify promising candidates and understand their metabolic pathways early on. metsol.comadesisinc.com

Table 1: Key Applications of Stable Isotope Labeling in Pharmaceutical Research

Application AreaDescriptionKey AdvantagesCited Research Areas
Drug Metabolism & Pharmacokinetics (DMPK) Tracing the ADME (absorption, distribution, metabolism, excretion) of drug candidates. metsol.commusechem.comProvides precise data on metabolic pathways, bioavailability, and clearance rates without pharmacological effects at microdoses. metsol.comsymeres.comMetabolite identification, human ADME studies, toxicological assessments. acs.org
Quantitative Bioanalysis Used as internal standards in analytical methods like LC-MS/MS to ensure accuracy and precision. clearsynth.comCompensates for matrix effects and variability in sample processing and instrument response. kcasbio.comresearchgate.netTherapeutic drug monitoring, pharmacokinetic studies. researchgate.netresearchgate.net
Mechanistic Studies Elucidating the mechanisms of chemical reactions and enzyme kinetics through the kinetic isotope effect. symeres.comgabarx.comAllows for detailed investigation of bond-cleavage steps in metabolic transformations. juniperpublishers.comEnzyme kinetics, reaction pathway elucidation. symeres.com
Drug Discovery & Development Improving the pharmacokinetic properties of drugs by strategically replacing hydrogen with deuterium. musechem.comwikipedia.orgCan lead to reduced metabolism, longer half-life, and potentially improved safety profiles. gabarx.comwikipedia.orgnih.govDevelopment of deuterated drugs (e.g., Deutetrabenazine). wikipedia.orgnih.gov
Metabolomics & Proteomics Quantifying changes in metabolites and proteins within a biological system to understand disease states and drug effects. adesisinc.comEnables precise quantification and dynamic tracking of targeted molecules, aiding in biomarker discovery. Disease marker identification, systems biology research. adesisinc.com

Rationale for Clozapine D3 As a Key Research Probe and Internal Standard

Strategies for Deuterium Incorporation into Clozapine Derivatives

The introduction of deuterium into the clozapine molecule can be achieved through several synthetic strategies, each with its own advantages regarding yield, selectivity, and scalability. researchgate.netalfa-chemistry.com These methods are designed to replace specific hydrogen atoms with deuterium, a process known as isotopic labeling.

Common strategies for creating deuterated clozapine analogs include:

Catalytic Hydrogen-Deuterium Exchange: This technique involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). resolvemass.caalfa-chemistry.com The choice of catalyst is crucial for controlling the position and extent of deuteration.

Synthesis from Labeled Precursors: A more targeted approach involves synthesizing the clozapine molecule from starting materials that already contain deuterium at the desired positions. nih.gov This method offers high selectivity but may require the development of novel synthetic routes. For instance, a key intermediate, 8-chloro-10,11-dihydro-5H-dibenzo[b,e] alfa-chemistry.comCurrent time information in Bangalore, IN.diazepine-11-one, can be synthesized and subsequently reacted with deuterated piperazine (B1678402) to introduce the isotopic label. researchgate.net

Reduction of Precursors with Deuterated Reagents: Another method involves the reduction of a suitable precursor molecule using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms.

The goal of these synthetic strategies is to achieve a high degree of isotopic purity, meaning that the majority of the molecules in the final product contain deuterium at the intended positions. researchgate.net

A summary of common deuteration techniques is presented below:

Interactive Table: Comparison of Deuteration Techniques
Technique Selectivity Cost Environmental Impact
Catalytic Deuteration High High Moderate
Isotopic Exchange Moderate Low Low
Chemical Synthesis High Very High High
Enzymatic Pilot-scale Very High Low

This table is based on information regarding Zolpyridine-d6 synthesis and may be applicable to similar compounds.

Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity and Positional Isomer Confirmation

Following synthesis, it is imperative to verify the isotopic purity and confirm the precise location of the deuterium atoms within the clozapine analog. This is accomplished using a combination of advanced analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. In the context of deuterated compounds, it is invaluable for confirming the location of the deuterium atoms.

¹H NMR (Proton NMR): In ¹H NMR spectra of a deuterated compound like this compound, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. google.com

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium atoms (C-D) in ¹³C NMR spectra can also provide information about the location of deuterium substitution.

Beyond simple localization, NMR can be used to study the effects of deuteration on the molecule's dynamic processes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic purity and confirming the molecular weight of this compound. researchgate.netbiopharminternational.com

Isotopic Purity Determination: HRMS can distinguish between molecules with very small mass differences. By comparing the mass of the deuterated analog to its non-deuterated counterpart, the number of incorporated deuterium atoms can be precisely determined. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of isotopic enrichment.

Structure Elucidation: When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), HRMS can help to elucidate the structure of the molecule and its fragments. jfda-online.com By analyzing the fragmentation pattern, researchers can further confirm the position of the deuterium atoms. For example, a fragment containing the deuterated portion of the molecule will have a higher mass than the corresponding fragment from the non-deuterated compound. jfda-online.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and quantifying deuterated compounds in biological samples. researchgate.netresearchgate.net

Applications of Clozapine D3 in Mechanistic Pharmacokinetic Studies Preclinical Focus

In Vitro Metabolic Fate Elucidation Using Stable Isotope Tracers

In vitro systems, such as liver microsomes and hepatocytes, are fundamental models for predicting a drug's metabolic behavior in humans. The incorporation of Clozapine-d3 in these assays enhances the accuracy and depth of metabolic profiling.

Clozapine (B1669256) undergoes extensive metabolism, primarily forming N-desmethylclozapine (norclozapine) and clozapine N-oxide. pharmgkb.orgulb.ac.id The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the sensitive and accurate quantification of these major metabolites in biological samples like serum and urine. nih.gov This technique involves adding a known amount of the deuterated standard to a sample, enabling precise measurement of the non-labeled analytes by comparing their mass spectrometric signals. nih.gov The distinct mass difference between the deuterated and non-deuterated compounds ensures clear identification and avoids interference from other substances in the matrix. nih.govnih.gov

The application of stable isotope trapping techniques, often in combination with tandem mass spectrometry, has also proven effective in identifying even minor and potentially reactive metabolites. nih.gov These methods can help in creating a more complete profile of all metabolic products, which is crucial for understanding the full scope of a drug's biotransformation. nih.gov

The metabolism of clozapine is predominantly carried out by the cytochrome P450 (CYP) enzyme superfamily in the liver. ulb.ac.id In vitro studies have identified several key enzymes involved in this process. The demethylation of clozapine to form N-desmethylclozapine is primarily mediated by CYP1A2 and CYP3A4, with a minor contribution from CYP2D6. nih.govnih.gov The formation of clozapine N-oxide is also catalyzed by multiple CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4. nih.govnih.gov

In vitro systems like human liver microsomes and hepatocytes are instrumental in studying metabolic pathways and enzyme kinetics. nih.govsrce.hr this compound is employed in these systems to trace the biotransformation of clozapine. nih.gov By incubating this compound with these preparations, researchers can monitor the rate of disappearance of the parent compound and the appearance of its various metabolites over time.

This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymes involved in clozapine metabolism. researchgate.net Such data is vital for predicting in vivo clearance and potential drug-drug interactions. For example, inhibitor studies using specific chemical inhibitors for different CYP enzymes can be conducted with this compound to confirm the role of each enzyme in the metabolic pathways. nih.gov The use of stable isotope-labeled trapping agents, such as deuterated glutathione, can further aid in the detection and characterization of reactive metabolites formed during these in vitro incubations. researchgate.net

Cytochrome P450 (CYP) Enzyme Contribution to Clozapine Metabolism (e.g., CYP1A2, CYP3A4, CYP2C19, CYP2D6)

In Vivo Disposition and Distribution Research in Animal Models

Following administration of this compound to animal models, its journey through the body can be meticulously tracked. By analyzing blood, urine, feces, and various tissues at different time points, researchers can construct a comprehensive picture of its absorption, distribution, and excretion (ADE) profile. drugbank.com The use of deuterated clozapine allows for the differentiation of the administered drug from any endogenous compounds, ensuring accurate quantification. nih.gov

Determining the concentration of a drug in specific tissues is crucial for understanding its therapeutic effects and potential toxicity. This compound can be used in conjunction with advanced analytical techniques like imaging mass spectrometry (IMS) to visualize its distribution within tissue sections. nih.govresearchgate.net

IMS techniques, such as matrix-assisted laser desorption/ionization (MALDI-IMS), allow for the direct analysis of thin tissue slices, providing spatial information on the localization of this compound and its metabolites. nih.govosaka-u.ac.jp This can reveal whether the drug accumulates in specific brain regions or other organs, offering insights into its mechanism of action and potential off-target effects. nih.govresearchgate.net For example, IMS studies have been used to show the distribution of clozapine in different areas of the rat brain. nih.govosaka-u.ac.jp The use of a deuterated standard in these imaging studies is essential for accurate quantification and to distinguish the drug from the complex biochemical background of the tissue. nih.gov

Role of Clozapine D3 in Advanced Bioanalytical Methodologies

Development and Validation of Quantitative Assays for Clozapine (B1669256) and Metabolites

The development of robust and validated quantitative assays is fundamental for therapeutic drug monitoring and pharmacokinetic studies of clozapine. Clozapine-d3 is indispensable in this context, primarily serving as an internal standard to correct for variability during sample preparation and analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the dominant and preferred technology for the analysis of antipsychotic drugs in biological samples. researchgate.netresearchgate.net Its high sensitivity and selectivity allow for the accurate quantification of low-concentration analytes like clozapine in complex matrices such as plasma, serum, and urine. researchgate.net

In these methods, this compound is the preferred type of internal standard. researchgate.netresearchgate.netijsr.net Because it is chemically identical to clozapine, apart from the substitution of three hydrogen atoms with deuterium (B1214612), it co-elutes chromatographically and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled clozapine by the mass spectrometer. This co-analytical behavior ensures that any loss of analyte during the extraction, cleanup, or injection phases is mirrored by a proportional loss of the internal standard, allowing for precise and accurate quantification. csic.es The use of such deuterated standards facilitates the development of simple and rugged LC-MS/MS methods. acsmedchem.org

Method validation is performed according to internationally accepted guidelines, assessing parameters such as selectivity, matrix effects, extraction efficiency, linearity, accuracy, and precision. researchgate.net For instance, a validated LC-MS/MS method for multiple antipsychotics, including clozapine, was developed using this compound as the internal standard for the quantification of clozapine. csic.es These methods can achieve low limits of quantification, often in the sub-ng/mL range, which is necessary for clinical applications. ijsr.net

Table 1: Representative Parameters of a Validated LC-MS/MS Method for Clozapine using this compound
ParameterTypical Value/RangeSignificance
Internal StandardThis compoundCorrects for procedural variability, ensuring accuracy and precision. researchgate.netresearchgate.net
Biological MatrixHuman Plasma/SerumCommonly used for therapeutic drug monitoring. csic.es
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Provides thorough sample cleanup prior to injection. researchgate.net
Linearity Range~0.5 - 1000 ng/mLCovers the typical therapeutic range for clozapine. ijsr.net
Limit of Quantification (LOQ)≤ 0.5 ng/mLEnsures sensitive detection at the lower end of the therapeutic window. ijsr.net
Intra- and Inter-day Precision< 15% CVDemonstrates the reproducibility and reliability of the method. researchgate.net

The use of this compound in LC-MS/MS assays is a direct application of isotope dilution mass spectrometry (IDMS), considered the gold standard for quantitative analysis. The core principle of IDMS involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (clozapine) before any sample processing. csic.es

This compound plays a crucial role in the routine quality control (QC) of bioanalytical assays. It can be used specifically for method development, validation, and QC applications. synzeal.com QC samples, which are prepared at multiple concentrations spanning the expected clinical range, are spiked with this compound and analyzed alongside patient samples in every analytical run. csic.es The results from these QC samples are used to accept or reject the run, ensuring that the analytical method is performing within predefined specifications of accuracy and precision.

As a reference standard, this compound helps to ensure the long-term consistency and reliability of an analytical method. synzeal.com By providing a stable and consistent internal benchmark, it allows for the comparison of data generated across different days, instruments, and laboratories. This is essential for therapeutic drug monitoring, where consistent results are critical for clinical decision-making.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Automation and High-Throughput Analytical Systems Incorporating this compound

Modern clinical and research laboratories often face pressure to analyze a large number of samples, necessitating the use of automation and high-throughput systems. The high sensitivity of LC-MS/MS methods allows for significantly reduced analysis times, making the technique well-suited for high-throughput applications. researchgate.netresearchgate.net

The incorporation of this compound is vital for maintaining data integrity in these automated environments. Automated sample preparation systems, which may utilize techniques like microextraction by packed sorbent (MEPS) or 96-well plate-based solid-phase extraction (SPE), can be directly coupled to LC-MS/MS instruments. ijsr.netcsic.es In such workflows, the early addition of this compound to each sample ensures that any well-to-well variability in extraction efficiency or instrument response is effectively normalized. This makes this compound an enabling component for robust, high-throughput quantification of clozapine in large-scale clinical studies and routine monitoring. interchim.fr

Clozapine D3 in Receptor Interaction and Cellular Research

In Vitro Receptor Binding and Occupancy Studies with Deuterated Ligands

In vitro binding assays are fundamental to characterizing the pharmacological profile of a drug. In these studies, clozapine-d3 is used as an internal standard to accurately measure the concentration of non-deuterated clozapine (B1669256) that binds to various receptors. This ensures that the calculated binding affinities (Ki values) are reliable. Clozapine is known to interact with a wide array of neurotransmitter receptors, which explains its complex therapeutic and side-effect profile. drugbank.comcambridge.org

Clozapine exhibits a unique binding profile across the five dopamine (B1211576) receptor subtypes. Unlike typical antipsychotics that show high affinity for the D2 receptor, clozapine binds to it with relatively low affinity. psychscenehub.com It interferes with dopamine binding at D1, D2, D3, and D5 receptors, but demonstrates a notably high affinity for the D4 receptor. pediatriconcall.commedscape.com This characteristic is believed to contribute to its atypical properties, including a lower incidence of extrapyramidal side effects. nih.govnih.gov

Studies have shown that clozapine's affinity for D2 receptors is lower than for many other receptors, with Ki values reported in the range of 150-160 nM. caymanchem.comdrugbank.com In contrast, its affinity for the D4 receptor is significantly higher, with a Ki value of approximately 24 nM. drugbank.com The affinity for D1 and D3 receptors is lower (Ki values of 270 nM and 555 nM, respectively). drugbank.com Positron emission tomography (PET) studies, which rely on precise quantification methods where deuterated standards are vital, reveal that clinically effective doses of clozapine occupy a relatively low percentage of striatal D2/D3 receptors (36-43%), but a higher percentage in cortical regions (around 55%). nih.govresearchgate.net

Table 1: Clozapine Binding Affinity for Dopamine Receptor Subtypes

Receptor Subtype Binding Affinity (Ki)
Dopamine D1 270 nM drugbank.com
Dopamine D2 160 nM drugbank.com
Dopamine D3 555 nM drugbank.com
Dopamine D4 24 nM drugbank.com
Dopamine D5 454 nM drugbank.com

A key feature of atypical antipsychotics, including clozapine, is their potent antagonism of serotonin (B10506) receptors, particularly the 5-HT2A subtype. cambridge.orgdroracle.ai This action is thought to be crucial for its therapeutic efficacy. droracle.ai Clozapine demonstrates a high affinity for both 5-HT2A and 5-HT2C receptors, with Ki values of approximately 5.4 nM and 9.4 nM, respectively. drugbank.com

Research using in vitro models of 5-HT-induced phosphoinositide turnover confirms that clozapine acts as a competitive antagonist at both 5-HT2A and 5-HT2C receptors. nih.govcapes.gov.br Its potent interaction with these serotonin receptors, combined with its dopamine receptor profile, is central to the "dopamine-serotonin hypothesis" of its atypical antipsychotic action. frontiersin.org The affinity for 5-HT2C receptors is notably higher than that of many other antipsychotic agents. nih.govnih.gov

Table 2: Clozapine Binding Affinity for Key Serotonin Receptor Subtypes

Receptor Subtype Binding Affinity (Ki)
Serotonin 5-HT2A 5.4 nM drugbank.com
Serotonin 5-HT2C 9.4 nM drugbank.com

Clozapine's broad pharmacological footprint extends to significant antagonist activity at histaminergic, adrenergic, and cholinergic (muscarinic) receptors. drugbank.compediatriconcall.com These interactions are largely responsible for some of its prominent side effects.

It is a very potent antagonist at the histamine (B1213489) H1 receptor (Ki = 1.1 nM) and the alpha-1A adrenergic receptor (Ki = 1.6 nM). drugbank.com Its high affinity for these receptors is linked to side effects such as sedation and orthostatic hypotension, respectively. drugbank.com Clozapine also has a strong affinity for muscarinic cholinergic receptors, particularly the M1 subtype (Ki = 6.2 nM), which contributes to its anticholinergic effects. drugbank.compsychiatrist.com

Table 3: Clozapine Binding Affinity for Other Neuroreceptors

Receptor Subtype Binding Affinity (Ki)
Histamine H1 1.1 nM drugbank.com
Adrenergic α1A 1.6 nM drugbank.com
Muscarinic M1 6.2 nM drugbank.com
Adrenergic α2A 90 nM drugbank.com

Serotonin Receptor Subtypes (5-HT2A, 5-HT2C) Affinity Assessment

Cellular Biochemistry and Metabolic Pathway Research

Beyond receptor binding, clozapine has been shown to modulate fundamental cellular processes, including energy metabolism and lipid synthesis. These studies often involve culturing specific cell types and measuring changes in metabolites and gene expression following drug exposure, a process where accurate quantification using internal standards like this compound is essential.

Research using the OLN-93 oligodendrocyte cell line has revealed that clozapine significantly impacts cellular energy metabolism. core.ac.uknih.govnih.gov Studies comparing clozapine to other antipsychotics found that clozapine treatment alters glucose and lactate (B86563) homeostasis in a distinct manner. nih.govfrontiersin.org

Specifically, clozapine treatment led to decreased extracellular glucose levels and increased levels of both intracellular and extracellular lactate. nih.govfrontiersin.org This indicates that clozapine promotes glucose uptake and increases glycolysis in these cells. nih.govjcu.edu.au The release of lactate from oligodendrocytes is significant, as lactate is a crucial energy source for neurons. core.ac.ukfrontiersin.org These findings suggest that clozapine may improve the energy supply within the central nervous system. frontiersin.org

Table 4: Effect of Clozapine on Glucose and Lactate in OLN-93 Oligodendrocyte Cells

Metabolite Extracellular Level Intracellular Level Implied Metabolic Effect
Glucose Decreased nih.gov Not significantly changed Increased glucose uptake/utilization nih.gov
Lactate Increased nih.gov Increased nih.gov Increased glycolysis and lactate production nih.gov

The enhanced glycolysis and lactate production induced by clozapine are linked to the promotion of lipid synthesis, a critical process for myelination by oligodendrocytes. nih.govfrontiersin.org Myelin sheaths are lipid-rich structures essential for proper neuronal function. mdpi.commdpi.com

Studies in oligodendrocyte cultures have shown that clozapine treatment increases the expression of Acetyl-CoA Carboxylase 1 (ACC1), which is the rate-limiting enzyme in the synthesis of free fatty acids. nih.govfrontiersin.org Furthermore, clozapine exposure was associated with an increased expression of galactocerebroside, a key lipid component of the myelin sheath. nih.govfrontiersin.org These findings suggest that clozapine can directly support myelin lipid synthesis in oligodendrocytes, which may contribute to its observed positive effects on white matter integrity in certain conditions. nih.govfrontiersin.orgfrontiersin.org

Cellular Uptake and Efflux Transport Mechanisms

The movement of this compound across cellular membranes is a critical factor influencing its intracellular concentration and, consequently, its interaction with intracellular targets. Research into its parent compound, clozapine, indicates that its entry into and exit from cells are not passive processes but are mediated by specific transport systems.

Cellular Uptake:

Further investigations using transporter-overexpressing cell lines and siRNA-mediated transporter knockdown have sought to identify the specific transporters involved. nih.gov Despite extensive testing, clozapine was not found to be a substrate for several common solute carrier (SLC) transporters, including OCT1 (SLC22A1), OCT3 (SLC22A3), OCTN1 (SLC22A4), OCTN2 (SLC22A5), ENT1 (SLC29A1), ENT2 (SLC29A2), and ENT4/PMAT (SLC29A4). nih.gov Similarly, the hepatic uptake transporters OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) were also ruled out as significant contributors to its cellular uptake. nih.gov While the precise transporter remains unidentified, its existence is strongly suggested by the kinetic data and the high unbound brain-to-plasma concentration ratio of clozapine. nih.gov

The uptake of clozapine can be significantly inhibited by various chemical compounds, suggesting competitive interaction at the transporter level. nih.gov This has implications for potential drug-drug interactions.

Table 1: Inhibition of Clozapine Uptake in hCMEC/D3 Cells

Inhibitor% Reduction in Clozapine Uptake
LamotrigineUp to 95%
QuetiapineUp to 95%
OlanzapineUp to 95%
PrazosinUp to 95%
VerapamilUp to 95%
IndatralineUp to 95%
ChlorpromazineUp to 95%

Data sourced from a study on clozapine uptake in human brain endothelial cells. nih.gov

Efflux Transport:

Efflux transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), play a crucial role in limiting the intracellular accumulation of many xenobiotics. The relationship between clozapine and P-gp has been a subject of investigation with some conflicting results in the literature. nih.gov Early in vitro studies using Caco-2 cells, an intestinal cell line, suggested that clozapine and its major metabolite, N-desmethylclozapine, are low-affinity substrates of P-gp. nih.gov Some antipsychotic drugs, including clozapine, have been shown to stimulate the ATPase activity of P-gp, which indicates an interaction with the transporter's substrate binding site. acs.org

The human brain endothelial cell line hCMEC/D3 is a well-established in vitro model of the blood-brain barrier and is known for its well-developed efflux transport systems. mdpi.com The relatively lower toxicity of certain nanoparticles in these cells compared to other cell lines has been attributed to the rapid removal of substances from the cell, highlighting the efficiency of their efflux mechanisms. mdpi.com While not definitively proven to be a major substrate, the interaction of clozapine with efflux transporters like P-gp could influence its net accumulation within cells. nih.gov

Pharmacogenomic Research Utilizing Clozapine D3 Analytical Data

Impact of Genetic Polymorphisms on Clozapine (B1669256) Metabolizing Enzyme Activity (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4)

Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme superfamily. nih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant inter-individual differences in clozapine metabolism, affecting its plasma concentrations and, consequently, its efficacy and side effects. psychiatry-psychopharmacology.comresearchgate.net The main enzymes involved in clozapine metabolism are CYP1A2, with secondary contributions from CYP2C19, CYP2D6, and CYP3A4. medrxiv.orgpharmgkb.orgfrontiersin.org

CYP2D6: While considered a minor pathway for clozapine metabolism, variations in the CYP2D6 gene can still influence its pharmacokinetics. nih.govg-standaard.nl CYP2D6 is known for its high degree of genetic polymorphism, leading to different metabolizer phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers. nih.govnih.gov Some studies have shown that CYP2D6 genotype does not significantly influence clozapine plasma concentrations. g-standaard.nlresearchgate.net However, other reports suggest a potential link between CYP2D6 polymorphisms and the risk of adverse reactions. nih.gov

CYP3A4: CYP3A4 is involved in the metabolism of numerous drugs, including clozapine. nih.govfrontiersin.org While it plays a role, particularly in the N-oxidation of clozapine, genetic variations in CYP3A4 have shown less consistent effects on clozapine levels compared to CYP1A2. nih.govpsychiatryonline.orgnih.gov Some research indicates that CYP3A4's contribution may be more significant in individuals with reduced CYP1A2 activity. researchgate.net The functional consequences of most CYP3A4 variants are not as pronounced as those for other CYP enzymes. nih.gov

Table 1: Impact of Key Genetic Polymorphisms on Clozapine Metabolism

Gene Polymorphism Effect on Enzyme Activity Consequence on Clozapine Metabolism
CYP1A2 1F/1F Increased inducibility Potentially lower plasma concentrations, especially in smokers. psychiatry-psychopharmacology.commdpi.com
*1C, *1D Decreased activity Potentially higher plasma concentrations. ulb.ac.idpsychiatrist.com
CYP2C19 2/2 Loss-of-function (Poor Metabolizer) Higher plasma concentrations. nih.govpharmgkb.org
*17 Gain-of-function (Ultrarapid Metabolizer) Lower plasma concentrations. researchgate.netnih.gov
CYP2D6 Various Variable (Poor to Ultrarapid Metabolizer) Inconsistent effects reported; some studies show no significant impact on clozapine levels. g-standaard.nlresearchgate.net
CYP3A4 Various Variable Less consistent effects; may be more influential when CYP1A2 activity is low. researchgate.netnih.gov

Correlative Studies between Genetic Markers and Preclinical Pharmacokinetic Parameters

Pharmacogenomic research aims to establish correlations between specific genetic markers and pharmacokinetic parameters to predict an individual's response to a drug. frontiersin.org The precise data obtained from analytical methods using Clozapine-d3 as an internal standard are foundational for these correlative studies. These studies often investigate single nucleotide polymorphisms (SNPs) and their association with metrics like clozapine plasma concentration, metabolite-to-parent drug ratios, and clearance.

Recent genome-wide association studies (GWAS) have identified several genetic loci associated with clozapine metabolism. psychiatryonline.org For instance, a GWAS analysis of clozapine plasma concentrations in a large patient cohort identified four significant loci containing common variants that affect clozapine metabolism. psychiatryonline.org These studies provide a more comprehensive, hypothesis-free approach compared to candidate gene studies.

Furthermore, research has explored the influence of genes encoding drug transporters, such as the ABCB1 gene (also known as the multidrug resistance gene 1 or MDR1), on clozapine pharmacokinetics. nih.gov The P-glycoprotein transporter, encoded by ABCB1, can influence the distribution of clozapine in the body, including its passage across the blood-brain barrier. Some studies have found that polymorphisms in the ABCB1 gene are associated with clozapine plasma concentrations and clinical response. frontiersin.orgresearchgate.net

Table 2: Examples of Correlative Studies in Clozapine Pharmacogenomics

Genetic Marker Associated Pharmacokinetic Parameter Study Finding
CYP1A2 (1F/1F) Clozapine plasma concentration Associated with lower clozapine plasma levels, particularly in smokers. mdpi.com
CYP2C19 (2/2) Clozapine plasma concentration Associated with higher clozapine plasma levels. nih.gov
ABCB1 (rs7787082, rs10248420) Treatment Response Alleles more frequent in non-responders, suggesting an influence on clinical efficacy. researchgate.net
rs2472297 (between CYP1A1 and CYP1A2) Clozapine plasma concentration Associated with a reduction in clozapine concentrations. researchgate.net

Future Directions and Emerging Research Paradigms for Clozapine D3

Integration of Deuterated Tracers in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the larger picture of how biological systems function by integrating diverse data sets. divingintogeneticsandgenomics.com Multi-omics, a core component of systems biology, combines data from genomics, proteomics, transcriptomics, and metabolomics to construct comprehensive biological models. divingintogeneticsandgenomics.com In this context, deuterated compounds like Clozapine-d3 can serve as powerful tracers to follow the metabolic fate and influence of a drug within a living system.

The use of stable isotope tracers is a cornerstone of metabolic research, with deuterium-based tracers being among the most common in human studies. nih.gov By introducing this compound into a biological system, researchers can precisely track its journey. The deuterium (B1214612) atoms act as a stable, non-radioactive label, allowing the parent compound and its deuterated metabolites to be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. This allows for the precise measurement of drug absorption, distribution, and the rate of metabolic breakdown. aquigenbio.com

This tracer data can then be integrated into a multi-omics framework. For example, by correlating the concentration of this compound in specific tissues with changes in gene expression (transcriptomics) or protein levels (proteomics), researchers can build a detailed map of the drug's downstream effects. This approach could reveal previously unknown pathways affected by clozapine (B1669256) or identify biomarkers that predict patient response. The ultimate goal is to move beyond a one-dimensional view of drug action and create a holistic model of its interaction with the complex network of biological processes. divingintogeneticsandgenomics.com

Table 1: Application of this compound in a Multi-Omics Research Framework

Omics FieldThis compound ApplicationPotential Research Insight
MetabolomicsActs as a stable isotope tracer to map the formation of deuterated metabolites.Provides precise quantification of metabolic pathways and rates, identifying key enzymes involved in clozapine breakdown.
ProteomicsCorrelates tissue-specific concentrations of this compound with changes in protein expression or post-translational modifications.Identifies protein targets and off-targets, revealing the molecular mechanisms of both therapeutic and adverse effects.
TranscriptomicsLinks the presence of this compound in specific cell populations to alterations in gene expression (mRNA levels).Uncovers the genetic and regulatory networks that are modulated by clozapine exposure.
GenomicsIntegrates findings with genomic data (e.g., single nucleotide polymorphisms) from the subject.Helps identify genetic predispositions that influence clozapine metabolism, efficacy, or side-effect profile.

Advancements in High-Resolution Imaging Mass Spectrometry for this compound Tracking

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for chemical labeling. nih.govresearchgate.net This technology merges the chemical specificity of mass spectrometry with the spatial information of microscopy. danaher.com Recent advancements in high-resolution IMS platforms are particularly well-suited for tracking deuterated compounds like this compound, offering unprecedented detail on where a drug goes and accumulates in the body.

Several IMS techniques are relevant for this purpose:

Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS : This technique has already been successfully used to map the distribution of standard, non-deuterated clozapine in various brain regions, including the cortex, thalamus, and olfactory bulb. nih.gov By using this compound, the distinct mass shift provided by the deuterium atoms would allow for highly specific detection with minimal interference from background signals, enabling clearer and more precise images of its distribution.

Desorption Electrospray Ionization (DESI) IMS : DESI allows for the direct analysis of tissues in an open-air environment, providing rapid imaging of drugs and their metabolites. researchgate.net It has been used to detect clozapine and its N-desmethyl metabolite in lung, brain, kidney, and testis tissue sections. researchgate.net Applying this to this compound would facilitate high-throughput screening of its distribution across multiple organs.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : Representing a significant leap in resolution, NanoSIMS can measure isotope ratios at the subcellular level. nih.gov This technique could be used to track this compound not just within a specific tissue region, but inside individual cells and organelles. This would provide profound insights into its mechanism of action, for instance, by determining if it accumulates in mitochondria or near specific receptors within the cell membrane.

The ability to precisely track this compound at high resolution provides critical information for understanding its pharmacokinetics and pharmacodynamics directly within the target tissue.

Table 2: Comparison of High-Resolution IMS Techniques for this compound Tracking

IMS TechniqueKey Advantage for this compound TrackingSpatial ResolutionPrimary Application
MALDI-IMSProven feasibility for imaging clozapine; high sensitivity. nih.gov5-50 µmTissue-level distribution mapping in specific organs like the brain. nih.gov
DESI-MSRapid analysis in an open-air environment; minimal sample preparation. researchgate.net~100-200 µmHigh-throughput screening of drug and metabolite distribution across multiple tissue types. researchgate.net
NanoSIMSExtremely high resolution; ability to measure isotope ratios (D/H). nih.govSub-100 nmSubcellular localization to investigate drug-organelle interactions and micro-distribution. nih.gov

Novel Applications in Drug Discovery and Preclinical Development Research

Beyond its utility as a tracer, the deuteration of clozapine itself represents a significant opportunity in drug discovery and preclinical development. The substitution of hydrogen with deuterium can substantially alter a drug's metabolic profile, a strategy that has gained considerable traction in pharmaceutical research. aquigenbio.cominformaticsjournals.co.in This approach, sometimes called a "deuterium switch," aims to improve upon an existing drug's properties. nih.gov

The core principle lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in If a C-H bond is broken during a key step in the drug's metabolism (often by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow the reaction down. This can lead to several therapeutic advantages:

Reduced Formation of Toxic Metabolites : By altering metabolic pathways, deuteration can decrease the production of metabolites responsible for adverse effects, thereby improving the drug's safety profile. unibestpharm.com Clozapine is associated with significant metabolic side effects, including weight gain and glucose intolerance, making this a particularly relevant area for investigation. frontiersin.org

Enhanced Selectivity : Deuteration can sometimes prevent the formation of non-selective metabolites, improving the drug's ability to interact only with its intended target. nih.govunibestpharm.com

New Intellectual Property : Creating a deuterated version of an existing drug can lead to a new chemical entity with its own patent protection, providing a pathway to develop improved medicines. unibestpharm.com

Future preclinical research could therefore focus on designing and synthesizing specific deuterated analogues of clozapine, where deuterium is placed at known sites of metabolism ("soft spots"). nih.gov These new analogues, including molecules like this compound, would then be evaluated in preclinical models to determine if they offer a superior pharmacokinetic and safety profile compared to the parent compound. nrtimes.co.ukirlab.se This line of research could lead to a next-generation clozapine with improved therapeutic properties.

Table 3: Potential Preclinical Advantages of a Deuterated Clozapine Analogue

Preclinical Development GoalMechanism via DeuterationPotential Outcome for a Clozapine Analogue
Improve Pharmacokinetics (PK)Slowing of metabolism at deuterated sites (Kinetic Isotope Effect). Increased drug half-life, more stable plasma concentrations, potential for reduced dosing frequency. informaticsjournals.co.in
Enhance Safety ProfileReducing the rate of formation of reactive or toxic metabolites. unibestpharm.comLower incidence of metabolic side-effects (e.g., dysregulation of glucose) associated with clozapine. frontiersin.org
Increase Target EngagementMinimizing metabolic shunting to less active or non-selective metabolites. nih.govPotentially improved efficacy or a more consistent therapeutic effect.
Generate Novel CompoundCreation of a new molecular entity with a distinct metabolic profile.New intellectual property and the basis for a next-generation antipsychotic drug. unibestpharm.com

Q & A

Q. How to design a pharmacokinetic study using Clozapine-d3 as an internal standard?

  • Methodological Answer: Begin by defining the research objective (e.g., quantifying this compound's pharmacokinetic parameters). Use a robust experimental design, including calibration curves, quality controls, and validation steps (e.g., specificity, accuracy, precision). Ensure deuterium isotope effects are accounted for in metabolic stability assays. Document all procedures in detail to enable reproducibility, adhering to guidelines for experimental sections in journals (e.g., preparation protocols, instrumentation settings) . Validate results using statistical methods like regression analysis and ANOVA to confirm method reliability .

Q. What are best practices for validating analytical methods when quantifying this compound in biological matrices?

  • Methodological Answer: Follow the International Council for Harmonisation (ICH) guidelines for method validation. Include parameters such as:
  • Linearity: Assess over a concentration range relevant to biological samples.
  • Recovery rates: Compare spiked vs. observed concentrations in matrices like plasma or tissue homogenates.
  • Matrix effects: Evaluate ion suppression/enhancement using mass spectrometry.
    Cross-validate results with independent techniques (e.g., LC-MS vs. NMR) and report limits of detection (LOD) and quantification (LOQ). Ensure ethical approval for human/animal studies and transparent data reporting .

Q. How to formulate hypotheses about this compound’s metabolic stability using deuterium isotope effects?

  • Methodological Answer: Ground hypotheses in existing literature on deuterated drugs (e.g., reduced CYP450 metabolism due to deuterium substitution). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis. For example:

"this compound exhibits prolonged half-life compared to non-deuterated clozapine due to kinetic isotope effects in hepatic enzymes."
Design experiments to test metabolic pathways via in vitro microsomal assays and in vivo pharmacokinetic profiling. Justify gaps in prior studies (e.g., limited data on deuterium’s impact on clozapine’s glucuronidation) .

Advanced Research Questions

Q. How to integrate pharmacokinetic data from this compound studies with metabolomic profiling to understand drug-drug interactions?

  • Methodological Answer: Combine LC-MS/MS pharmacokinetic data with untargeted metabolomics (e.g., via high-resolution mass spectrometry). Use multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to identify metabolite clusters influenced by this compound. Address data linking challenges by ensuring informed consent for human data sharing and harmonizing metadata formats. Apply causal inference models to distinguish direct drug effects from confounding variables .

Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s stability?

  • Methodological Answer: Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., protein binding in vivo vs. buffer conditions in vitro). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate findings with cross-species studies (e.g., rodent vs. human hepatocytes). Reference hypothesis-testing frameworks to iteratively refine experimental designs (e.g., adjusting incubation times or enzyme concentrations) .

Q. How to apply multi-omics approaches to study this compound’s effects across biological systems?

  • Methodological Answer: Design a longitudinal study integrating transcriptomics, proteomics, and metabolomics. Use systems pharmacology models to map this compound’s interactions with neurotransmitter receptors and metabolic enzymes. Apply dimensionality reduction techniques (e.g., PCA, PLS-DA) to handle high-dimensional data. Ensure methodological transparency by depositing raw data in repositories like MetaboLights or PRIDE .

Methodological Considerations for All Studies

  • Ethical Compliance: Obtain ethics committee approval for human/animal studies and declare permissions in manuscripts .
  • Theoretical Frameworks: Link studies to existing theories (e.g., kinetic isotope effects in pharmacology) to strengthen interpretability .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide supplementary materials with raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.